molecular formula C12H8F3NO B1489351 4-(4-Fluorophenoxy)-3,5-difluoroaniline CAS No. 549547-31-1

4-(4-Fluorophenoxy)-3,5-difluoroaniline

Cat. No. B1489351
CAS RN: 549547-31-1
M. Wt: 239.19 g/mol
InChI Key: ZSMNCJYXFNBIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenoxy)-3,5-difluoroaniline is a compound belonging to the class of organofluorines, which are compounds containing one or more carbon-fluorine bonds. It is a colorless, crystalline solid with a melting point of 84-87°C. 4-(4-Fluorophenoxy)-3,5-difluoroaniline has a variety of applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

4-(4-Fluorophenoxy)-3,5-difluoroaniline has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as 4-fluoro-3,5-difluoroaniline derivatives, which are used in the synthesis of pharmaceuticals, such as antimalarials and antifungals. It is also used in the synthesis of polymers, in the preparation of catalysts, and as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of 4-(4-Fluorophenoxy)-3,5-difluoroaniline is not fully understood. However, it is thought to act as a catalyst in certain organic reactions, and it is also believed to be involved in the formation of various organofluorine compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenoxy)-3,5-difluoroaniline are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibitory effect could have potential therapeutic applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

4-(4-Fluorophenoxy)-3,5-difluoroaniline has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is a stable compound that is not easily degraded. It is also soluble in many organic solvents, making it easy to work with. However, it is not very reactive, and it can be difficult to control the reaction conditions.

Future Directions

The potential applications of 4-(4-Fluorophenoxy)-3,5-difluoroaniline are vast and varied. Further research is needed to explore its potential as an inhibitor of acetylcholinesterase, and to develop new methods for the synthesis of organofluorine compounds. Other potential uses include the development of new catalysts, polymers, and pharmaceuticals. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects.

properties

IUPAC Name

3,5-difluoro-4-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMNCJYXFNBIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)-3,5-difluoroaniline

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-fluorophenoxy)-3,5-difluoronitrobenzene (30.4 g, 113 mmol), EtOAc (300 ml), 10% Pd/C (2.6 g) was stirred under an atmosphere of H2 at room temperature and pressure for approximately 6 hrs. The reaction mixture was filtered through Celite and concentrated in vacuo to give 4-(4-fluorophenoxy)-3,5-difluoroaniline (26.5 g, 98%) which was used in the next step without further purification. 1H NMR (CDCl3): δ 3.82 (s, 2H), 6.26 (d, 2H, J=8.4 Hz), 6.88 (m, 2H), 6.93 (m, 2H).
Name
4-(4-fluorophenoxy)-3,5-difluoronitrobenzene
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1cc(F)c(Oc2ccc(F)cc2)c(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenoxy)-3,5-difluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenoxy)-3,5-difluoroaniline
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorophenoxy)-3,5-difluoroaniline
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorophenoxy)-3,5-difluoroaniline
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenoxy)-3,5-difluoroaniline
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorophenoxy)-3,5-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.